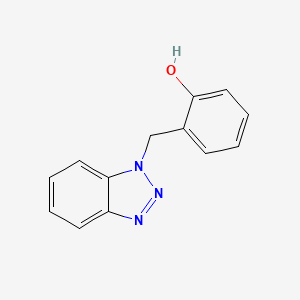

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol

Vue d'ensemble

Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical in various fields due to its stability and reactivity. The compound this compound is known for its unique properties and applications in different scientific and industrial domains.

Méthodes De Préparation

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of benzotriazole with phenol in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Analyse Des Réactions Chimiques

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s benzotriazole moiety acts as an excellent leaving group, making it highly reactive in substitution reactions . Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction reactions may yield hydroxybenzotriazole derivatives .

Applications De Recherche Scientifique

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds with potential pharmacological activities . In biology, the compound is studied for its potential as an antimicrobial and anticancer agent . In the field of medicine, it is explored for its potential use in drug development and as a therapeutic agent .

In the industrial sector, this compound is used as a stabilizer for polymers and plastics, providing UV protection and enhancing the durability of materials . Its unique properties make it a valuable additive in the production of high-performance materials .

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

The compound’s ability to stabilize radicals and its electron-donating or electron-withdrawing properties also contribute to its mechanism of action . These properties enable it to participate in redox reactions and influence cellular processes at the molecular level .

Comparaison Avec Des Composés Similaires

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol can be compared with other benzotriazole derivatives, such as 1H-benzotriazole and 2H-benzotriazole .

Other similar compounds include benzotriazole-based UV stabilizers and antioxidants, which are used in various industrial applications . The presence of the phenol group in this compound enhances its ability to interact with different molecular targets, making it a versatile compound with diverse applications .

Activité Biologique

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is an organic compound that integrates the structural features of benzotriazole and phenolic compounds. Its unique structure contributes to its stability and potential biological activities, which have attracted attention in medicinal chemistry and material science. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a phenolic structure. This combination enhances its chemical stability and reactivity. The following table summarizes its structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C_{10}H_{10}N_{3}O |

| Molecular Weight | 190.21 g/mol |

| Structural Features | Benzotriazole linked to a phenolic ring |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may interfere with cellular processes such as DNA replication and cell wall synthesis in bacteria. Its mechanism of action involves:

- Inhibition of Enzymes : The compound shows binding affinity to enzymes involved in critical metabolic pathways.

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Antiviral Activity

The compound has also shown potential antiviral activity. In vitro studies revealed that it can inhibit viral replication by targeting specific viral proteins involved in the replication cycle.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, a recent study tested its effects on the MCF-7 breast cancer cell line using the MTT assay:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.5 |

This indicates moderate anticancer activity, with further investigations needed to elucidate its full potential.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various benzotriazole derivatives, this compound exhibited superior antimicrobial activity compared to other derivatives. It was particularly effective against multidrug-resistant strains of bacteria.

Case Study 2: Anticancer Mechanism

A study focused on the mechanism of action revealed that treatment with the compound led to increased levels of p53 phosphorylation in cancer cells, indicating activation of apoptotic pathways. This was accompanied by an increase in ROS levels and subsequent DNA strand breaks.

Propriétés

IUPAC Name |

2-(benzotriazol-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOATFGYAMSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333461 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132980-32-6 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.